molecular formula C16H12N6 B1596914 Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine) CAS No. 77021-80-8

Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine)

Cat. No.: B1596914
CAS No.: 77021-80-8
M. Wt: 288.31 g/mol
InChI Key: LABSEBQGAOXECH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyano-N’-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide is a complex organic compound characterized by the presence of multiple cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyano-N’-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide typically involves the reaction of substituted aryl amines with cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight . Fusion of aromatic amines with an excess amount of ethyl cyanoacetate at 150°C is also a widely used method .

Industrial Production Methods

Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyano-N’-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano groups into amines or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.

Mechanism of Action

The mechanism of action of N-cyano-N’-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide involves its interaction with specific molecular targets and pathways. The cyano groups in the compound can participate in various biochemical reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can modulate the activity of enzymes, receptors, and other proteins, thereby exerting the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyano-N’-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide is unique due to its multiple cyano groups and the specific arrangement of these groups within the molecule. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-cyano-N'-[4-[4-[(cyanoamino)methylideneamino]phenyl]phenyl]methanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c17-9-19-11-21-15-5-1-13(2-6-15)14-3-7-16(8-4-14)22-12-20-10-18/h1-8,11-12H,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABSEBQGAOXECH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=CNC#N)N=CNC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375722
Record name N',N'''-[1,1'-Biphenyl]-4,4'-diylbis(N-cyanomethanimidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77021-80-8
Record name N',N'''-[1,1'-Biphenyl]-4,4'-diylbis(N-cyanomethanimidamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine)
Reactant of Route 2
Reactant of Route 2
Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine)
Reactant of Route 3
Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine)
Reactant of Route 4
Reactant of Route 4
Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine)
Reactant of Route 5
Reactant of Route 5
Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine)
Reactant of Route 6
Biphenyl-4,4'-bis(N'-cyano-N-methylformamidine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.